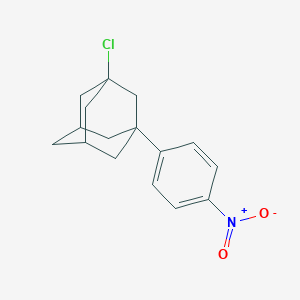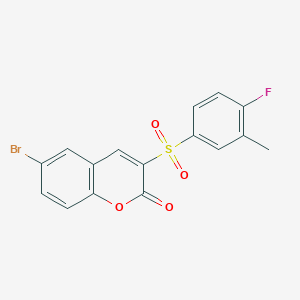
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-fluorophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-fluorophenyl)oxamide is a useful research compound. Its molecular formula is C16H12ClFN2O4 and its molecular weight is 350.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
- Anticancer Evaluation : N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-fluorophenyl)oxamide and its derivatives have been evaluated for their potential anticancer activity. In particular, compounds similar in structure have shown effectiveness against various cancer cell lines. For instance, compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have demonstrated moderate to significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Neuropharmacological Effects
- Orexin Receptor Antagonism : Compounds structurally similar to this compound have been studied for their effects on orexin receptors. These compounds have shown potential in treating binge eating and possibly other eating disorders with a compulsive component, suggesting their relevance in neuropharmacological research (Piccoli et al., 2012).
Antimicrobial Activity
- Antimicrobial and Antibiofilm Properties : Research on N-benzimidazol-1-yl-methyl-benzamide derivatives, which share structural similarities with this compound, reveals their antimicrobial potential. These compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Metabolic Stability and Pharmacokinetics
- Metabolism and Clearance Rates : Studies on PX-series synthetic cannabinoids, structurally related to this compound, provide insights into their metabolic stability and clearance rates in human liver microsomes. These findings are crucial for understanding the pharmacokinetics of similar compounds (Cooman & Bell, 2019).
Receptor Binding and Selectivity
- Selective Receptor Binding : Research on compounds with structures resembling this compound has shown selective binding to various receptors. For example, studies on selective and orally efficacious inhibitors of the Met kinase superfamily and serotonin 1A receptors provide insights into the receptor binding and selectivity of similar compounds (Schroeder et al., 2009); (Kepe et al., 2006).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4/c17-11-6-10(2-3-12(11)18)20-16(22)15(21)19-7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNZQHSENHVXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
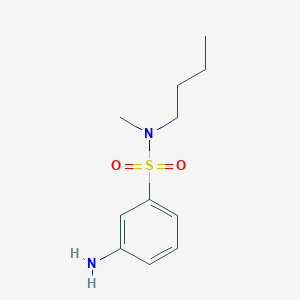
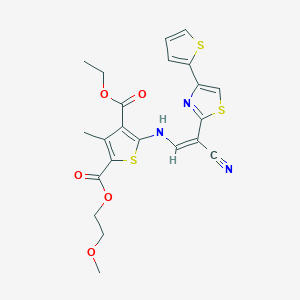
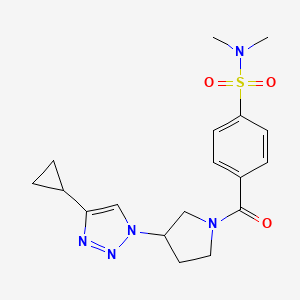
![(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2594738.png)
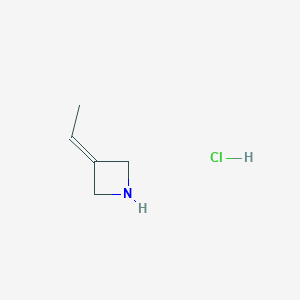
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594745.png)
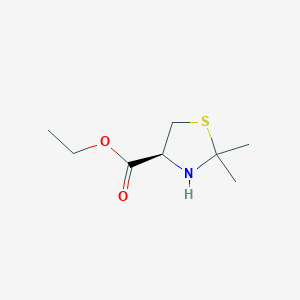
![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide](/img/no-structure.png)
![1-[(4-methylphenyl)methyl]-N-(4-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2594749.png)

![1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2594751.png)

